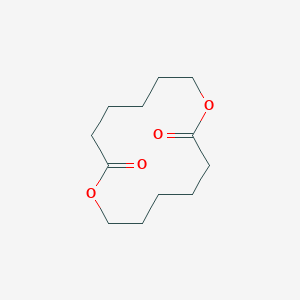

1,8-Dioxacyclotetradecane-2,9-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,8-Dioxacyclotetradecane-2,9-dione involves several steps that include the formation of cyclic structures through ring-closing reactions. One approach to synthesizing derivatives of this compound involves macrocyclic dioxotetraamine ligands that coordinate with metals like copper(II), showcasing the versatility of the synthesis methods and the potential for creating complexes with varied properties (Bu et al., 1996; Bu et al., 1997).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through crystallographic studies. These investigations reveal how molecules of this compound are arranged in the solid state, providing insight into its structural characteristics. For example, the crystal structure analysis of a cyclic dimeric model related to this compound illustrates the importance of NH...O=C hydrogen bonding in forming sheet-like structures, which could have implications for understanding its behavior in various environments (Northolt & Alexander, 1971).

Chemical Reactions and Properties

This compound participates in chemical reactions that highlight its reactivity and the potential for functionalization. The compound's interactions with metals to form complexes, as demonstrated in various studies, are particularly noteworthy. These interactions not only provide a pathway to synthesize novel materials but also offer a deeper understanding of the compound's chemical behavior (Bu et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

1,8-dioxacyclotetradecane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTDOUGNQAMWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCCCCC(=O)OCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446481 | |

| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020-83-3 | |

| Record name | 1,8-dioxacyclotetradecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

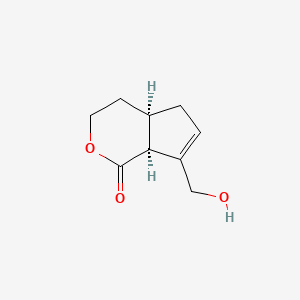

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,8-Dioxacyclotetradecane-2,9-dione (DCL) in the context of polycaprolactone (PCL)?

A1: DCL serves as a crucial intermediate in the sustainable chemical recycling of PCL [, , ]. It acts as a building block for PCL polymerization, enabling the synthesis of new PCL from degraded or depolymerized material.

Q2: How is this compound (DCL) produced from PCL?

A2: DCL is produced from PCL through an enzymatic degradation process utilizing Candida antarctica lipase (lipase CA) [, , ]. This enzymatic reaction depolymerizes PCL into DCL, offering a greener alternative to conventional chemical methods. The reaction can be carried out in water-containing toluene at 40°C [, ] or in supercritical carbon dioxide (scCO2) at a milder temperature [], highlighting the versatility of this enzymatic approach.

Q3: Can this compound (DCL) be converted back into PCL, and if so, how?

A3: Yes, DCL can be readily polymerized back into PCL using the same enzyme, lipase CA [, , ]. This reversible reaction highlights the potential of DCL as a key component in a closed-loop recycling system for PCL, promoting sustainability in polymer chemistry. The polymerization process can be carried out in both supercritical carbon dioxide [] and traditional solvents [, ], showcasing the adaptability of this enzymatic approach to different reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B1248159.png)

![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)